molecular formula C11H12N2O2 B15276272 (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B15276272
M. Wt: 204.22 g/mol
InChI Key: KEPQWHJMHNZVAW-UHFFFAOYSA-N
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Description

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound features a furan ring substituted with a pyridin-3-ylamino group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol typically involves the reaction of 3-aminopyridine with furfural in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the desired reaction pathway

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(Pyridin-2-yl)amino]methyl}furan-2-yl)methanol
  • (5-{[(Pyridin-4-yl)amino]methyl}furan-2-yl)methanol
  • (5-{[(Pyridin-3-yl)amino]methyl}thiophene-2-yl)methanol

Uniqueness

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[5-[(pyridin-3-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H12N2O2/c14-8-11-4-3-10(15-11)7-13-9-2-1-5-12-6-9/h1-6,13-14H,7-8H2

InChI Key

KEPQWHJMHNZVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(O2)CO

Origin of Product

United States

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